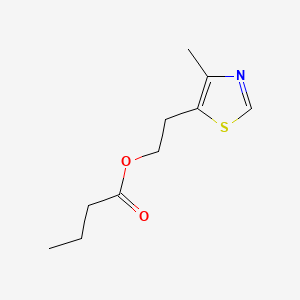

2-(4-Methylthiazol-5-yl)ethyl butyrate

Description

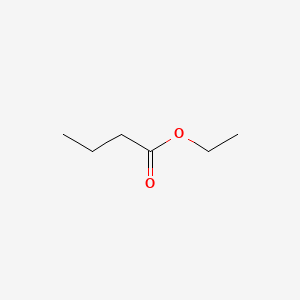

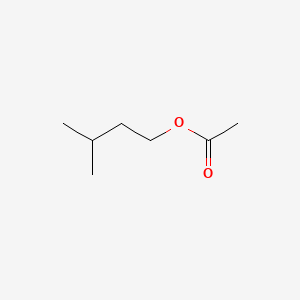

Structure

3D Structure

Properties

IUPAC Name |

2-(4-methyl-1,3-thiazol-5-yl)ethyl butanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO2S/c1-3-4-10(12)13-6-5-9-8(2)11-7-14-9/h7H,3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDRZNYCKSKHESZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)OCCC1=C(N=CS1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40240862 | |

| Record name | 2-(4-Methyl-5-thiazolyl)ethyl butanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40240862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colourless to yellow liquid; Roasted, nutty aroma | |

| Record name | 2-(4-Methyl-5-thiazolyl)ethyl butanoate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1731/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

Soluble in non-polar solvents; insoluble in water, Soluble (in ethanol) | |

| Record name | 2-(4-Methyl-5-thiazolyl)ethyl butanoate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1731/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

1.106-1.112 | |

| Record name | 2-(4-Methyl-5-thiazolyl)ethyl butanoate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1731/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

94159-31-6 | |

| Record name | 2-(4-Methyl-5-thiazolyl)ethyl butanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=94159-31-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(4-Methyl-5-thiazolyl)ethyl butanoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094159316 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(4-Methyl-5-thiazolyl)ethyl butanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40240862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(4-methylthiazol-5-yl)ethyl butyrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.093.784 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-(4-METHYL-5-THIAZOLYL)ETHYL BUTANOATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/27MC9Q333F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-(4-Methyl-5-thiazolyl)ethyl butanoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032418 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 2-(4-methylthiazol-5-yl)ethyl butyrate

Foreword: The Aromatic & Therapeutic Potential of a Unique Thiazole Ester

Welcome to a comprehensive exploration of 2-(4-methylthiazol-5-yl)ethyl butyrate, a fascinating heterocyclic ester with significant applications in the flavor, fragrance, and potentially, the pharmaceutical industries. This guide is meticulously crafted for researchers, scientists, and drug development professionals, offering a deep dive into the synthesis and characterization of this compound. As a senior application scientist, my objective is not merely to present a protocol but to provide a foundational understanding of the chemical principles at play, empowering you to not only replicate but also innovate. We will journey through the logic of its synthesis, the intricacies of its characterization, and the potential that lies within its molecular structure.

Introduction to this compound: A Molecule of Interest

This compound, also known by synonyms such as Sulfurol butyrate, is a volatile organic compound that possesses a characteristic nutty and roasted aroma.[1][2] This has led to its use as a flavoring agent in the food industry.[3][4] The core of this molecule is the thiazole ring, a sulfur and nitrogen-containing heterocycle that is a key structural motif in many biologically active compounds, including vitamin B1 (thiamine).[5] The presence of the thiazole moiety imparts a unique chemical character and potential for further chemical modification, making it a valuable intermediate in organic synthesis.[4]

This guide will focus on the laboratory-scale synthesis of this compound via the Fischer esterification of its parent alcohol, 2-(4-methylthiazol-5-yl)ethanol (commonly known as Sulfurol), with butyric acid. We will then delve into the critical analytical techniques required to confirm the structure and purity of the synthesized ester.

Key Physicochemical Properties:

| Property | Value | Source |

| CAS Number | 94159-31-6 | [1][2][3][6] |

| Molecular Formula | C₁₀H₁₅NO₂S | [1][2][3] |

| Molecular Weight | 213.30 g/mol | [3] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Boiling Point | 307-308 °C at 760 mmHg | The Good Scents Company |

| Solubility | Soluble in alcohol, insoluble in water | [1] |

Synthesis of this compound: A Step-by-Step Protocol with Mechanistic Insights

The most direct and classical approach to synthesizing this compound is through the Fischer esterification. This acid-catalyzed condensation reaction joins a carboxylic acid (butyric acid) and an alcohol (2-(4-methylthiazol-5-yl)ethanol) to form an ester and water.

The Fischer Esterification: A Time-Tested Reaction

The Fischer esterification is a reversible reaction, and to drive the equilibrium towards the product (the ester), an excess of one of the reactants (typically the less expensive one) is used, or the water formed during the reaction is removed. In this protocol, we will utilize an excess of butyric acid.

Experimental Protocol

Materials:

-

2-(4-methylthiazol-5-yl)ethanol (Sulfurol)

-

Butyric acid

-

Concentrated sulfuric acid (H₂SO₄)

-

Diethyl ether

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle with a magnetic stirrer

-

Separatory funnel

-

Beakers and Erlenmeyer flasks

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, combine 2-(4-methylthiazol-5-yl)ethanol and a molar excess (typically 2-3 equivalents) of butyric acid.

-

Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (a few drops) to the reaction mixture while stirring.

-

Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle. The reaction is typically refluxed for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature.

-

Extraction: Transfer the cooled reaction mixture to a separatory funnel containing diethyl ether and water. Shake the funnel gently, venting frequently. Allow the layers to separate.

-

Washing: Discard the lower aqueous layer. Wash the organic layer sequentially with a saturated sodium bicarbonate solution (to neutralize the excess acid), water, and finally, brine.

-

Drying and Filtration: Transfer the organic layer to an Erlenmeyer flask and dry it over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent.

-

Solvent Removal: Remove the diethyl ether using a rotary evaporator to yield the crude this compound.

-

Purification (Optional): For higher purity, the crude product can be purified by vacuum distillation.

Mechanistic Rationale

The Fischer esterification proceeds through a series of protonation and nucleophilic acyl substitution steps. The sulfuric acid catalyst protonates the carbonyl oxygen of the butyric acid, making the carbonyl carbon more electrophilic. The alcohol, 2-(4-methylthiazol-5-yl)ethanol, then acts as a nucleophile, attacking the activated carbonyl carbon. A series of proton transfers and the elimination of a water molecule lead to the formation of the ester.

References

- 1. Showing Compound 2-(4-Methyl-5-thiazolyl)ethyl butanoate (FDB009861) - FooDB [foodb.ca]

- 2. GSRS [gsrs.ncats.nih.gov]

- 3. 2-(4-Methyl-5-thiazolyl)ethyl butanoate | C10H15NO2S | CID 3023838 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. echemi.com [echemi.com]

- 5. Thiazole: A Review on Chemistry, Synthesis and Therapeutic Importance of its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. hmdb.ca [hmdb.ca]

physicochemical properties of 2-(4-methylthiazol-5-yl)ethyl butyrate

An In-depth Technical Guide to 2-(4-methylthiazol-5-yl)ethyl butyrate

Introduction

This compound, also known by synonyms such as sulfuryl butyrate and 5-(2-Butyryloxyethyl)-4-methylthiazole, is a versatile heterocyclic compound recognized for its distinct sensory characteristics and applications across various industries.[1][2][3] Its molecular structure features a butyrate ester linked to a 4-methylthiazole ring via an ethyl bridge. This unique combination of a sulfur- and nitrogen-containing aromatic thiazole ring and a short-chain fatty acid ester gives rise to its characteristic nutty, toasted, and meaty aroma profile.[2]

Primarily utilized as a flavoring agent in the food and beverage industry and as a fragrance component in cosmetics and personal care products, this compound enhances the sensory appeal of consumer goods.[1][3] Beyond its organoleptic properties, it serves as a valuable building block and research chemical in the field of organic synthesis and is explored for its potential as an intermediate in the development of new pharmaceutical agents.[1][4] This guide provides a detailed examination of its physicochemical properties, a robust protocol for its synthesis and characterization, and an overview of its primary applications and safety considerations.

Physicochemical Properties

The physical and chemical characteristics of this compound define its behavior and suitability for various applications. These properties have been compiled from various chemical data repositories and are summarized below for ease of reference.

| Property | Value | Source(s) |

| IUPAC Name | 2-(4-methyl-1,3-thiazol-5-yl)ethyl butanoate | [3][5] |

| CAS Number | 94159-31-6 | [1][3][4] |

| Molecular Formula | C₁₀H₁₅NO₂S | [1][5][] |

| Molecular Weight | 213.30 g/mol | [1][3][5] |

| Appearance | Colorless to yellow, clear liquid | [1][2][7] |

| Odor | Nutty, toasted, roasted, meaty | [2][8] |

| Density | 1.11 - 1.118 g/cm³ at 25 °C | [1][2][7][8] |

| Boiling Point | 136 °C at 4 mmHg | [1][5][7] |

| Refractive Index | 1.496 - 1.510 at 20 °C | [1][2][8] |

| Flash Point | 139.44 °C (283.00 °F) | [2][7] |

| Solubility | Soluble in non-polar solvents and ethanol; insoluble in water.[7][8] | |

| Purity | ≥ 98% (by GC) | [1] |

| Topological Polar Surface Area (TPSA) | 67.4 Ų | [3][8] |

| XLogP3 | 2.2 - 2.34 | [3][7] |

| Storage | Store at room temperature in a dry, well-ventilated place.[1][8] |

Synthesis and Purification

The synthesis of this compound is most commonly achieved through the esterification of 2-(4-methylthiazol-5-yl)ethanol with a butyric acid derivative. The following protocol describes a standard laboratory procedure using butyryl chloride for its high reactivity, which facilitates a complete and rapid reaction.

Experimental Protocol: Synthesis via Acylation

Causality: This protocol utilizes the reaction between an alcohol (2-(4-methylthiazol-5-yl)ethanol) and an acyl chloride (butyryl chloride). This is a highly efficient method for ester formation because the chloride ion is an excellent leaving group, and the reaction is generally irreversible. A mild base, such as pyridine or triethylamine, is used to neutralize the hydrochloric acid byproduct, preventing potential side reactions and driving the reaction to completion.

-

Reaction Setup:

-

To a dry 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add 2-(4-methylthiazol-5-yl)ethanol (1.0 eq) and anhydrous dichloromethane (DCM, 10 volumes).

-

Add triethylamine (1.2 eq) to the solution to act as a base.

-

Cool the flask to 0 °C in an ice bath.

-

-

Addition of Acyl Chloride:

-

Dissolve butyryl chloride (1.1 eq) in anhydrous DCM (2 volumes) and add it to the dropping funnel.

-

Add the butyryl chloride solution dropwise to the stirred alcohol solution over 30 minutes, maintaining the temperature at 0 °C. The formation of triethylamine hydrochloride salt will be observed as a white precipitate.

-

-

Reaction Monitoring:

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., 30% ethyl acetate in hexanes), checking for the consumption of the starting alcohol.

-

-

Workup and Extraction:

-

Once the reaction is complete, quench the mixture by slowly adding 50 mL of deionized water.

-

Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl (to remove excess triethylamine), saturated NaHCO₃ solution (to remove any remaining acid), and finally with brine.

-

Dry the separated organic layer over anhydrous sodium sulfate.

-

-

Purification:

-

Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purify the crude oil via flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to yield the pure this compound as a clear liquid.

-

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Analytical Characterization

To confirm the identity, structure, and purity of the synthesized product, a combination of chromatographic and spectroscopic techniques is essential. Purity is typically assessed using Gas Chromatography (GC), while structural confirmation is achieved through spectroscopic methods.

Protocol for Analytical Validation

Causality: This workflow establishes a self-validating system. GC provides quantitative data on purity by separating the target compound from any residual starting materials or byproducts. Mass Spectrometry (MS), often coupled with GC (GC-MS), confirms the molecular weight. Nuclear Magnetic Resonance (NMR) provides a detailed map of the molecule's carbon-hydrogen framework, confirming its precise structure and connectivity. Infrared (IR) spectroscopy identifies the key functional groups, specifically the characteristic ester carbonyl (C=O) stretch, providing orthogonal validation of the structure.

-

Gas Chromatography (GC) for Purity Assessment:

-

Instrument: Agilent GC system (or equivalent) with a Flame Ionization Detector (FID).

-

Column: HP-5 (or similar non-polar) capillary column (30 m x 0.25 mm x 0.25 µm).

-

Method:

-

Injector Temperature: 250 °C.

-

Detector Temperature: 280 °C.

-

Oven Program: Start at 100 °C, hold for 2 min, then ramp to 250 °C at 10 °C/min, and hold for 5 min.

-

Carrier Gas: Helium at a constant flow of 1 mL/min.

-

-

Sample Prep: Prepare a 1 mg/mL solution of the compound in dichloromethane.

-

Analysis: Inject 1 µL and integrate the resulting peaks. Purity is calculated as the area of the product peak divided by the total area of all peaks. A purity of ≥98% is standard.[1]

-

-

Mass Spectrometry (MS) for Molecular Weight Confirmation:

-

Utilize a GC-MS system to obtain an electron ionization (EI) mass spectrum.

-

Expected Result: The molecular ion peak [M]⁺ should be observed at m/z = 213.3, confirming the molecular weight.[3][5][] Fragmentation patterns corresponding to the loss of the butyrate group or parts of the ethyl chain would further validate the structure.

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation:

-

Dissolve the sample in deuterated chloroform (CDCl₃).

-

¹H NMR: Expect characteristic signals for the ethyl protons of the butyrate chain, the methylene protons of the ethyl bridge, the methyl group on the thiazole ring, and the thiazole proton.

-

¹³C NMR: Expect distinct signals for each of the 10 carbon atoms in the molecule, including the carbonyl carbon of the ester, carbons of the thiazole ring, and aliphatic carbons.

-

-

Infrared (IR) Spectroscopy for Functional Group Identification:

-

Analyze a thin film of the neat liquid on a salt plate.

-

Expected Result: A strong, characteristic absorption band around 1735 cm⁻¹ corresponding to the C=O (ester) stretching vibration. Other bands will confirm the presence of C-H, C-N, and C-S bonds.

-

Analytical Workflow Diagram

Caption: Workflow for the analytical validation of the final product.

Applications

The distinct properties of this compound make it a valuable compound in several commercial and research sectors.

-

Flavor and Fragrance Industry: This is the primary application. It is used as a flavoring agent in foods and beverages to impart nutty and savory notes.[1][3] The Flavor and Extract Manufacturers Association (FEMA) recognizes it for its nutty flavor profile.[3] In perfumery and personal care products, its pleasant and stable aroma makes it a desirable ingredient.[1]

-

Research and Development: It is classified as a useful research chemical.[4] Its structure makes it a versatile building block for more complex molecules in organic synthesis.[1]

-

Pharmaceutical and Cosmetic Applications: The compound can serve as an intermediate in the synthesis of pharmaceuticals.[1] In cosmetics, it is incorporated not only for its fragrance but also for potential skin-conditioning properties.[1]

Safety and Handling

While specific toxicological data for this compound is not extensively published, safety precautions should be based on compounds with similar structures, such as other esters and thiazole derivatives. Safety Data Sheets (SDS) for related chemicals like ethyl butyrate indicate that it should be handled with care.[9][10][11]

-

Hazards: Assumed to be a flammable liquid.[9][10] May cause skin irritation and respiratory irritation upon exposure.[9][11] Vapors may form explosive mixtures with air at elevated temperatures.[10]

-

Handling:

-

Use in a well-ventilated area or with local exhaust ventilation to minimize inhalation of vapors.[9][11]

-

Keep away from heat, sparks, open flames, and other ignition sources.[9][10]

-

Wear appropriate personal protective equipment (PPE), including safety glasses, chemical-resistant gloves, and a lab coat.[9]

-

Ground all equipment when transferring to prevent static discharge.[10]

-

-

Storage:

References

- 1. chemimpex.com [chemimpex.com]

- 2. sulfuryl butyrate, 94159-31-6 [thegoodscentscompany.com]

- 3. 2-(4-Methyl-5-thiazolyl)ethyl butanoate | C10H15NO2S | CID 3023838 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. 2-(4-Methyl-5-thiazolyl)ethyl Butyrate 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 7. echemi.com [echemi.com]

- 8. alfa-chemistry.com [alfa-chemistry.com]

- 9. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. hmdb.ca [hmdb.ca]

Spectroscopic Characterization of 2-(4-methylthiazol-5-yl)ethyl Butyrate: An Integrated NMR, IR, and MS Analysis

Abstract

This technical guide provides a comprehensive analysis of 2-(4-methylthiazol-5-yl)ethyl butyrate, a significant compound in the flavor and fragrance industry, through the integrated application of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). As a Senior Application Scientist, this document outlines the fundamental principles behind each technique, presents detailed, field-tested experimental protocols, and offers an in-depth interpretation of the spectral data. The synergistic use of ¹H NMR, ¹³C NMR, FT-IR, and EI-MS allows for an unambiguous confirmation of the molecular structure, providing researchers, scientists, and drug development professionals with a robust framework for the spectroscopic analysis of similar heterocyclic esters. The causality behind experimental choices is explained, and all claims are supported by authoritative sources to ensure scientific integrity and trustworthiness.

Introduction to this compound

Chemical Structure and Properties

This compound is an organic compound featuring a thiazole ring, a common heterocycle in medicinal chemistry and natural products.[1] Its structure consists of a butyrate ester linked via an ethyl group to the 5-position of a 4-methylthiazole ring. This compound is a colorless to pale yellow liquid with a nutty and roasted aroma, contributing to its use in the flavor and fragrance industry.[2]

Molecular Formula: C₁₀H₁₅NO₂S[3] Molecular Weight: 213.30 g/mol [3] IUPAC Name: 2-(4-methyl-1,3-thiazol-5-yl)ethyl butanoate[3]

Significance and Applications

The unique sensory properties of this compound make it a valuable flavoring agent in various food products and a component in fragrance formulations.[2] Thiazole derivatives, in general, are of significant interest in drug discovery due to their diverse pharmacological activities.[4] A thorough understanding of the spectroscopic properties of this molecule is crucial for quality control in industrial applications and for the identification and characterization of new, structurally related compounds in research settings.

Rationale for Spectroscopic Analysis

A multi-technique spectroscopic approach is essential for the unambiguous structural elucidation of organic molecules.

-

NMR spectroscopy provides detailed information about the carbon-hydrogen framework.

-

IR spectroscopy identifies the functional groups present.

-

Mass spectrometry determines the molecular weight and provides information about the fragmentation pattern.

By combining these three techniques, a comprehensive and self-validating chemical profile of this compound can be established.

Principles of Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Nuclear Environment

NMR spectroscopy is a powerful analytical technique that exploits the magnetic properties of atomic nuclei. For organic molecules, ¹H and ¹³C NMR are the most common experiments. The chemical shift of a nucleus is influenced by its local electronic environment, providing information about its position within the molecule. Coupling patterns in ¹H NMR reveal the connectivity of neighboring protons.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds.[5] Different functional groups have characteristic absorption frequencies, allowing for their identification.[6] For this compound, key functional groups include the ester carbonyl (C=O) and the C-O bonds.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. Electron Ionization (EI) is a "hard" ionization technique that causes extensive fragmentation of the molecule.[7] This fragmentation is often predictable and provides valuable structural information.[8] Common fragmentation patterns for esters include α-cleavage and McLafferty rearrangement.[9][10]

Experimental Protocols

Sample Preparation

For NMR Spectroscopy:

-

Dissolve 5-25 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃).[11][12]

-

Transfer the solution to a clean 5 mm NMR tube.[13]

-

Ensure the sample height in the tube is between 40-50 mm for optimal shimming.[12][14]

For IR Spectroscopy (ATR-FTIR):

-

Place a small drop of the neat liquid sample directly onto the Attenuated Total Reflectance (ATR) crystal.[15]

-

Ensure complete coverage of the crystal surface.

-

Acquire the spectrum without further sample preparation.

For Mass Spectrometry (GC-MS with EI source):

-

Prepare a dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

-

Inject the solution into a Gas Chromatograph (GC) coupled to a Mass Spectrometer with an Electron Ionization (EI) source. The GC will separate the compound from any impurities before it enters the MS.[16]

NMR Spectroscopy (¹H NMR, ¹³C NMR) Acquisition

-

Instrument: 400 MHz NMR Spectrometer

-

Solvent: CDCl₃

-

¹H NMR Parameters:

-

Pulse Program: Standard single pulse

-

Number of Scans: 16

-

Relaxation Delay: 1.0 s

-

Spectral Width: -2 to 12 ppm

-

-

¹³C NMR Parameters:

-

Pulse Program: Proton-decoupled

-

Number of Scans: 1024

-

Relaxation Delay: 2.0 s

-

Spectral Width: -10 to 220 ppm

-

IR Spectroscopy (ATR-FTIR) Acquisition

-

Instrument: FTIR Spectrometer with a diamond ATR accessory

-

Mode: Attenuated Total Reflectance

-

Spectral Range: 4000-400 cm⁻¹[17]

-

Resolution: 4 cm⁻¹

-

Number of Scans: 32

-

A background spectrum of the clean, empty ATR crystal should be collected prior to sample analysis.[17]

Mass Spectrometry (EI-MS) Acquisition

-

Instrument: GC-MS system

-

Ionization Mode: Electron Ionization (EI)

-

Electron Energy: 70 eV[18]

-

Mass Range: m/z 40-400

-

GC Column: Standard non-polar column (e.g., DB-5ms)

-

Injection Mode: Split

Spectral Data Analysis and Interpretation

¹H NMR Spectrum Analysis (Predicted)

The ¹H NMR spectrum of this compound in CDCl₃ is predicted to show the following signals:

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~8.6 | s | 1H | H-2 (thiazole ring) |

| ~4.3 | t | 2H | -O-CH ₂-CH₂- |

| ~3.1 | t | 2H | -O-CH₂-CH ₂- |

| ~2.4 | s | 3H | -CH ₃ (thiazole ring) |

| ~2.2 | t | 2H | -C(=O)-CH ₂-CH₂-CH₃ |

| ~1.6 | sextet | 2H | -C(=O)-CH₂-CH ₂-CH₃ |

| ~0.9 | t | 3H | -C(=O)-CH₂-CH₂-CH ₃ |

The proton on the thiazole ring (H-2) is expected to be the most downfield due to the electron-withdrawing nature of the nitrogen and sulfur atoms. The aromatic protons of thiazole derivatives typically resonate between 7.27 and 8.77 ppm.[1]

¹³C NMR Spectrum Analysis (Predicted)

The proton-decoupled ¹³C NMR spectrum is predicted to display 10 distinct signals, corresponding to the 10 carbon atoms in the molecule.

| Chemical Shift (ppm) | Assignment |

| ~173 | -C =O (ester) |

| ~150 | C-2 (thiazole ring) |

| ~148 | C-4 (thiazole ring) |

| ~128 | C-5 (thiazole ring) |

| ~64 | -O-C H₂-CH₂- |

| ~36 | -C(=O)-C H₂-CH₂-CH₃ |

| ~28 | -O-CH₂-C H₂- |

| ~18 | -C(=O)-CH₂-C H₂-CH₃ |

| ~15 | -C H₃ (thiazole ring) |

| ~13 | -C(=O)-CH₂-CH₂-C H₃ |

The carbonyl carbon of the ester is the most downfield signal. The carbons of the thiazole ring will appear in the aromatic region. The chemical shifts of thiazole ring carbons can vary depending on the substituents.[19]

IR Spectrum Analysis

The IR spectrum will provide clear evidence for the key functional groups.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2960 | Medium-Strong | C-H stretch (aliphatic) |

| ~1735 | Strong | C=O stretch (ester) |

| ~1180 | Strong | C-O stretch (ester) |

The most characteristic peak will be the strong absorbance around 1735 cm⁻¹ for the ester carbonyl group. Saturated esters typically show a C=O absorbance at this position.[6] The C=O stretching frequency for ethyl butyrate is observed at 1740 cm⁻¹.[20]

Mass Spectrum Analysis

The EI mass spectrum will show the molecular ion peak and several characteristic fragment ions.

Molecular Ion (M⁺•):

-

m/z = 213, corresponding to the molecular weight of C₁₀H₁₅NO₂S.[3]

Key Fragmentation Pathways:

-

α-Cleavage: Cleavage of the bond adjacent to the carbonyl group.

-

Loss of the butoxy group (-OCH₂CH₂-thiazole) to give an acylium ion at m/z = 71 .

-

Loss of the propyl group (-CH₂CH₂CH₃) to give a fragment at m/z = 170 .

-

-

McLafferty Rearrangement: This is a common fragmentation for esters with a γ-hydrogen.[10]

-

This would lead to the formation of a radical cation with m/z = 128 and the neutral loss of propene (C₃H₆).

-

-

Cleavage of the Ethyl Linker:

-

Cleavage between the ethyl group and the thiazole ring can produce a fragment at m/z = 112 (methylthiazole-CH₂⁺).

-

Integrated Spectroscopic Profile

Correlating Data from NMR, IR, and MS

The combination of the three spectroscopic techniques provides a powerful and self-consistent confirmation of the structure of this compound.

-

MS confirms the molecular formula C₁₀H₁₅NO₂S with a molecular ion peak at m/z 213.

-

IR confirms the presence of an ester functional group (C=O stretch at ~1735 cm⁻¹) and aliphatic C-H bonds.

-

¹H and ¹³C NMR provide the complete carbon-hydrogen framework, showing the connectivity of the butyrate chain, the ethyl linker, and the 4-methylthiazole ring. The chemical shifts and coupling patterns are consistent with the proposed structure.

Confirmation of the Molecular Structure

The data from each spectroscopic method corroborates the others, leading to an unambiguous identification. For instance, the butyrate moiety identified by the characteristic fragments in MS (e.g., m/z 71) is consistent with the signals for a propyl group and a carbonyl carbon in the NMR spectra, and the strong C=O stretch in the IR spectrum. Similarly, the thiazole portion of the molecule is confirmed by the aromatic signals in the NMR and the nitrogen and sulfur atoms required to match the molecular formula from the MS data.

Workflow Diagram

Caption: Integrated workflow for the spectroscopic analysis of this compound.

Conclusion

The comprehensive spectroscopic analysis using NMR, IR, and MS provides a detailed and validated chemical signature for this compound. The data presented in this guide are consistent with the known structure of the molecule and serve as a benchmark for its identification and characterization. This integrated approach, grounded in the fundamental principles of each technique and supported by robust experimental protocols, exemplifies a best-practice methodology for the structural elucidation of small organic molecules in both academic and industrial research environments.

References

- 1. mjas.analis.com.my [mjas.analis.com.my]

- 2. chemimpex.com [chemimpex.com]

- 3. 2-(4-Methyl-5-thiazolyl)ethyl butanoate | C10H15NO2S | CID 3023838 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. infrared spectrum of butanoic acid C4H8O2 CH3CH2CH2COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of butyric acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Electron ionization - Wikipedia [en.wikipedia.org]

- 8. Electron Ionization - Creative Proteomics [creative-proteomics.com]

- 9. Video: Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation [jove.com]

- 10. people.whitman.edu [people.whitman.edu]

- 11. scribd.com [scribd.com]

- 12. organomation.com [organomation.com]

- 13. depts.washington.edu [depts.washington.edu]

- 14. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]

- 15. agilent.com [agilent.com]

- 16. chromatographyonline.com [chromatographyonline.com]

- 17. mse.washington.edu [mse.washington.edu]

- 18. Mass Spectrometry Ionization Methods [chemistry.emory.edu]

- 19. mdpi.com [mdpi.com]

- 20. The IR spectra of butyric acid and ethyl butyrate show sharp strong singl.. [askfilo.com]

The Synthetic Chemist's Guide to Thiazole Derivatives: A Core Component in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, stands as a cornerstone in medicinal chemistry. Its unique electronic properties and versatile substitution patterns have made it a privileged scaffold in a vast array of FDA-approved drugs and clinical candidates.[1][2][3][4] Thiazole derivatives exhibit a remarkable breadth of biological activities, including antimicrobial, anti-inflammatory, anticancer, and antidiabetic properties.[5][6][7] This guide provides a comprehensive overview of the principal synthetic routes to this vital heterocyclic system, offering field-proven insights into the causality behind experimental choices and detailed protocols for key transformations.

The Enduring Legacy of Classical Syntheses

The foundational methods for constructing the thiazole core, developed over a century ago, remain highly relevant in contemporary organic synthesis due to their reliability and broad substrate scope.

The Hantzsch Thiazole Synthesis: A Workhorse Reaction

First reported by Arthur Hantzsch in 1887, this reaction is arguably the most common and versatile method for thiazole synthesis.[8][9] It involves the condensation of an α-halocarbonyl compound with a thioamide.[3][8][10] The inherent simplicity and typically high yields contribute to its widespread use.[8][11]

Causality Behind Experimental Choices: The selection of the α-halocarbonyl and thioamide components directly dictates the substitution pattern of the resulting thiazole. The reaction is robust and tolerates a wide variety of functional groups on both starting materials, allowing for the generation of diverse libraries of compounds for biological screening. The choice of solvent is often a lower alcohol, such as ethanol or methanol, to facilitate the dissolution of the reactants and the subsequent precipitation of the product.[11]

Reaction Mechanism: The synthesis proceeds via a multi-step mechanism initiated by a nucleophilic attack of the thioamide's sulfur atom on the α-carbon of the haloketone. This is followed by an intramolecular cyclization where the nitrogen of the thioamide attacks the carbonyl carbon, and a final dehydration step to yield the aromatic thiazole ring.[8]

Caption: Hantzsch Thiazole Synthesis Workflow.

Experimental Protocol: Synthesis of 2-Amino-4-phenylthiazole [11]

-

Reaction Setup: In a 20 mL scintillation vial equipped with a magnetic stir bar, combine 2-bromoacetophenone (5.0 mmol) and thiourea (7.5 mmol).

-

Solvent Addition: Add 5 mL of methanol to the vial.

-

Heating: Heat the mixture with stirring on a hot plate set to 100°C for 30 minutes.

-

Work-up: Remove the reaction from heat and allow it to cool to room temperature. Pour the contents into a 100 mL beaker containing 20 mL of 5% Na2CO3 solution and swirl to mix.

-

Isolation: Filter the resulting precipitate through a Buchner funnel, washing the filter cake with water.

-

Drying: Spread the collected solid on a tared watch glass and allow it to air dry to obtain the final product.

| Reactant | Molecular Weight ( g/mol ) | Amount (mmol) | Mass (g) |

| 2-Bromoacetophenone | 199.05 | 5.0 | 0.995 |

| Thiourea | 76.12 | 7.5 | 0.571 |

| Methanol | 32.04 | - | 5 mL |

Table 1: Reagents for the Synthesis of 2-Amino-4-phenylthiazole.

The Cook-Heilbron Synthesis: Access to 5-Aminothiazoles

The Cook-Heilbron synthesis provides a route to 5-aminothiazoles through the reaction of α-aminonitriles with various sulfur-containing reagents like carbon disulfide, dithioacids, or isothiocyanates.[1][12][13] This method is particularly valuable as it proceeds under mild, often aqueous, conditions at room temperature.[12]

Causality Behind Experimental Choices: The choice of the sulfur-containing reagent is critical in determining the substituent at the 2-position of the thiazole ring. For instance, using carbon disulfide leads to the formation of 5-amino-2-mercaptothiazoles.[1] The mild reaction conditions make this method suitable for substrates with sensitive functional groups.

Reaction Mechanism: The mechanism begins with the nucleophilic attack of the nitrogen atom of the α-aminonitrile on the electrophilic carbon of the sulfur-containing reagent. A series of tautomerization and cyclization steps, followed by the elimination of a small molecule, leads to the formation of the 5-aminothiazole ring.[12]

References

- 1. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. globalresearchonline.net [globalresearchonline.net]

- 3. Thiazole Ring—A Biologically Active Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 4. media.neliti.com [media.neliti.com]

- 5. mjas.analis.com.my [mjas.analis.com.my]

- 6. ijrpr.com [ijrpr.com]

- 7. A Retrospect Study on Thiazole Derivatives as the Potential Antidiabetic Agents in Drug Discovery and Developments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. synarchive.com [synarchive.com]

- 10. courseware.cutm.ac.in [courseware.cutm.ac.in]

- 11. chemhelpasap.com [chemhelpasap.com]

- 12. Cook–Heilbron thiazole synthesis - Wikipedia [en.wikipedia.org]

- 13. Synthesis, Reactions and Medicinal Uses of Thiazole | Pharmaguideline [pharmaguideline.com]

An In-depth Technical Guide to 2-(4-methylthiazol-5-yl)ethyl butyrate: From Synthesis to Sensory Application

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(4-methylthiazol-5-yl)ethyl butyrate, a significant heterocyclic flavor compound. The document delineates its chemical identity, physicochemical properties, and its pivotal role in the flavor and fragrance industry. A detailed exploration of its synthesis, rooted in the principles of esterification, is presented, alongside a discussion of the broader historical context of thiazole derivatives in flavor chemistry. Furthermore, this guide addresses the compound's regulatory status, organoleptic properties, and established applications, offering a valuable resource for professionals in flavor science, organic synthesis, and product development.

Introduction: The Significance of a Potent Flavorant

This compound is a specialty chemical renowned for its potent and characteristic nutty and roasted aroma, with nuances of meaty and toasted notes.[1][2] As a member of the thiazole family, this compound's value lies in its ability to impart complex and savory flavor profiles to a wide array of food and beverage products.[3] Its thiazole ring structure is a key contributor to its aromatic properties and stability.[3] Beyond its primary application in the flavor industry, it also serves as a versatile research chemical and an intermediate in the synthesis of pharmaceuticals.[3][4] This guide aims to provide a detailed technical understanding of this compound, from its molecular origins to its practical applications.

Discovery and Historical Development: A Product of Flavor Chemistry Evolution

While the specific date and discoverer of this compound are not prominently documented in publicly available literature, its emergence is intrinsically linked to the broader exploration of thiazole compounds as vital components of food flavors. The historical development of such compounds is rooted in the study of the Maillard reaction and the thermal degradation of thiamine (Vitamin B1), both of which are fundamental processes in the formation of flavor in cooked foods.

The scientific community's understanding of flavor chemistry burgeoned in the mid-20th century with the advancement of analytical techniques like gas chromatography-mass spectrometry (GC-MS), which enabled the identification of trace volatile compounds responsible for aroma. Thiazoles were consistently identified as key contributors to the savory and meaty flavors developed during cooking. This foundational knowledge spurred synthetic chemists to create novel thiazole derivatives to replicate and enhance these desirable flavor profiles in processed foods. The synthesis of this compound can be seen as a logical progression in this field, combining the characteristic thiazole moiety with a butyrate ester to achieve a specific and potent flavor profile.

Physicochemical and Organoleptic Properties

A thorough understanding of the physicochemical and organoleptic properties of this compound is essential for its effective application.

| Property | Value | Source(s) |

| Chemical Name | This compound | [5] |

| Synonyms | Butyric acid 2-(4-methylthiazol-5-yl)ethyl ester, 5-(2-Butyryloxyethyl)-4-methylthiazole, Surfurol butyrate | [1][3][5] |

| CAS Number | 94159-31-6 | [3][5] |

| Molecular Formula | C₁₀H₁₅NO₂S | [3][5] |

| Molecular Weight | 213.30 g/mol | [3][5] |

| Appearance | Colorless to pale yellow liquid | [3][5] |

| Odor Profile | Roasted, nutty, meaty, toasted | [1][2] |

| Density | 1.118 g/cm³ | [] |

| Boiling Point | 136°C at 4 mmHg | [3] |

| Refractive Index | 1.4980 to 1.5020 at 20°C | |

| Solubility | Soluble in non-polar solvents and ethanol; insoluble in water. | [5] |

Synthesis and Manufacturing

The primary route for the industrial synthesis of this compound is through the esterification of 2-(4-methylthiazol-5-yl)ethanol with a butyrylating agent, typically butyric anhydride or butyryl chloride.

General Synthesis Pathway

The synthesis is a two-step process:

-

Formation of the Thiazole Alcohol Precursor: The synthesis of the key intermediate, 2-(4-methylthiazol-5-yl)ethanol, is a critical first step.

-

Esterification: The subsequent esterification of this alcohol with a butyrylating agent yields the final product.

Experimental Protocol: A Representative Esterification

Objective: To synthesize this compound via esterification.

Materials:

-

2-(4-methylthiazol-5-yl)ethanol

-

Butyric anhydride

-

Pyridine (or another suitable base/catalyst)

-

Diethyl ether (or other suitable organic solvent)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware for organic synthesis (round-bottom flask, condenser, dropping funnel, separatory funnel)

-

Heating mantle and magnetic stirrer

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-(4-methylthiazol-5-yl)ethanol in a suitable solvent such as diethyl ether.

-

Addition of Reagents: While stirring, add pyridine to the solution. Pyridine acts as a catalyst and an acid scavenger.

-

Esterification Reaction: Slowly add butyric anhydride to the stirred solution. The reaction is typically exothermic, so the addition rate may need to be controlled to maintain a gentle reflux. After the addition is complete, continue to heat the reaction mixture at reflux for several hours to ensure complete conversion. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Transfer the reaction mixture to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (to remove unreacted butyric anhydride and butyric acid), and brine.

-

Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate using a rotary evaporator to remove the solvent.

-

Purification: The crude product is then purified, typically by vacuum distillation, to yield pure this compound.

Causality Behind Experimental Choices:

-

Butyric Anhydride: Chosen as the acylating agent for its high reactivity. Butyryl chloride is an alternative but generates corrosive HCl as a byproduct.

-

Pyridine: Acts as a nucleophilic catalyst and also neutralizes the butyric acid byproduct, driving the equilibrium towards the product.

-

Aqueous Work-up: The washing steps are crucial for removing impurities. The sodium bicarbonate wash is specifically to neutralize and remove acidic components.

-

Vacuum Distillation: This purification technique is suitable for high-boiling liquids and prevents thermal degradation of the product.

Industrial Manufacturing Considerations

For large-scale production, process optimization would focus on:

-

Catalyst Selection: Investigating more efficient and recyclable catalysts to replace pyridine.

-

Reaction Conditions: Optimizing temperature, pressure, and reaction time to maximize yield and minimize byproduct formation.

-

Purification Methods: Exploring more cost-effective and scalable purification techniques.

-

Waste Management: Developing environmentally friendly methods for waste disposal.

Analytical Characterization

The identity and purity of this compound are typically confirmed using a combination of analytical techniques:

-

Gas Chromatography-Mass Spectrometry (GC-MS): This is the primary method for assessing purity and confirming the molecular weight of the compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed structural information, confirming the connectivity of atoms within the molecule.

-

Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic functional groups present, such as the ester carbonyl group.

Applications in Flavor and Fragrance

The primary application of this compound is as a flavoring agent in the food and beverage industry.[3] Its potent nutty and roasted flavor profile makes it a valuable component in:

-

Savory Flavors: It is used to enhance the meaty and savory notes in processed foods such as soups, sauces, and snack seasonings.

-

Baked Goods: In baked goods, it can contribute to a toasted or nutty crust flavor.[1]

-

Nut-Free Products: It can be used to impart a nutty flavor to products for consumers with nut allergies.

-

Beverages: In certain beverages, it can add complexity and a roasted character.

The typical use levels are in the parts-per-million (ppm) range, a testament to its high flavor intensity.[1]

Regulatory and Safety Information

This compound has been evaluated by major international regulatory bodies for its safety as a flavoring ingredient.

-

FEMA GRAS: The Flavor and Extract Manufacturers Association (FEMA) has declared this compound as Generally Recognized as Safe (GRAS) for its intended use as a flavoring substance. Its FEMA number is 4277.[1][5]

-

JECFA: The Joint FAO/WHO Expert Committee on Food Additives (JECFA) has also evaluated this substance (JECFA number: 1753) and concluded that there are "no safety concern at current levels of intake when used as a flavouring agent".[5]

As with any chemical, appropriate safety precautions should be taken during handling, including the use of personal protective equipment.

Conclusion

This compound stands as a significant and versatile compound in the arsenal of flavor chemists. Its development is a direct result of the scientific pursuit to understand and replicate the complex flavors generated during cooking. While the specific historical details of its discovery remain elusive, its chemical properties, synthesis, and applications are well-established. This technical guide provides a solid foundation for researchers, scientists, and drug development professionals working with this potent flavorant, enabling them to leverage its unique properties in their respective fields. Continued research into novel applications and more sustainable synthesis methods will undoubtedly ensure the continued importance of this and other thiazole derivatives in the future.

References

A Toxicological and Safety Evaluation of 2-(4-Methylthiazol-5-yl)ethyl Butyrate

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

This guide provides a comprehensive toxicological and safety assessment of 2-(4-methylthiazol-5-yl)ethyl butyrate, a flavoring substance used in the food industry. The evaluation synthesizes data on its chemical properties, metabolism, and the results of key toxicological studies, including genotoxicity and repeated dose toxicity assays. The safety assessment framework, leveraging the "Threshold of Toxicological Concern" (TTC) and read-across approaches, is detailed. This document serves as a technical resource, outlining the scientific rationale behind the safety clearance of this compound for its intended use, grounded in evaluations by international regulatory bodies like the Joint FAO/WHO Expert Committee on Food Additives (JECFA).

Introduction and Chemical Identity

This compound (CAS No. 94159-31-6; FEMA No. 4277) is a synthetic flavoring substance characterized by a roasted, nutty aroma.[1][2] It belongs to a group of thiazole derivatives that contribute to the flavor profiles of a variety of food products.[1][3] The safety of food ingredients is paramount, necessitating a rigorous evaluation process before they are approved for human consumption. This guide details the systematic approach to assessing the safety of this specific flavoring agent, providing insights into the methodologies and logical frameworks employed in modern toxicology.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source(s) |

| Chemical Name | This compound | [4] |

| Synonyms | Sulfuryl butyrate, 5-(2-Butyryloxyethyl)-4-methylthiazole | [2][4] |

| CAS Number | 94159-31-6 | [5] |

| FEMA Number | 4277 | [1] |

| JECFA Number | 1753 | [1] |

| Molecular Formula | C10H15NO2S | [1][4] |

| Molecular Weight | 213.30 g/mol | [1] |

| Physical State | Colorless to yellow liquid | [1] |

| Boiling Point | 101-107 °C @ 1.00 mm Hg | [2] |

| Specific Gravity | 1.106-1.112 @ 25 °C | [2] |

| Solubility | Soluble in alcohol; insoluble in water | [1] |

Metabolism and Toxicokinetics

Understanding the metabolic fate of a substance is a cornerstone of its safety evaluation. For esters like this compound, the primary metabolic pathway is predictable and well-characterized.

Predicted Metabolic Pathway

It is anticipated that this compound will undergo rapid hydrolysis in the body, catalyzed by carboxylesterases present in the liver and other tissues. This enzymatic cleavage yields its constituent alcohol, 4-methyl-5-thiazoleethanol (also known as Sulfurol), and butyric acid.

-

4-Methyl-5-thiazoleethanol (FEMA No. 3204) : This alcohol is a known flavoring substance itself with a nutty, milky, and meat-like flavor profile.[6][7] It is a component of the vitamin B1 (thiamine) structure.[8]

-

Butyric Acid (FEMA No. 2221) : This is a short-chain fatty acid that is naturally present in the diet (e.g., in butter) and is an endogenous product of gut bacteria fermentation. It is readily metabolized through the fatty acid beta-oxidation pathway to produce energy.

This metabolic pathway detoxifies the parent compound by breaking it down into substances that are either endogenous to the human body or have been independently evaluated and found to be safe at relevant intake levels.

Visualization of Metabolism

The following diagram illustrates the predicted hydrolytic metabolism of the parent compound.

Caption: Predicted metabolic pathway of this compound.

Toxicological Data Evaluation

The toxicological assessment of a flavoring substance involves a battery of tests designed to identify potential hazards, including genotoxicity (damage to genetic material) and systemic toxicity from repeated exposure.

Genotoxicity Assessment

Genotoxicity testing is a critical first step to rule out the potential for a substance to cause cancer or heritable mutations. The standard initial screen is the bacterial reverse mutation assay, commonly known as the Ames test.[9]

The Ames test is a widely used and internationally accepted method (OECD Guideline 471) for identifying chemicals that can cause gene mutations.[10] It utilizes specific strains of bacteria (e.g., Salmonella typhimurium and Escherichia coli) that have been mutated to be unable to synthesize an essential amino acid (e.g., histidine).[9][11] The assay determines if the test substance can cause a reverse mutation, restoring the bacteria's ability to grow on a medium lacking that amino acid.[12] The test is conducted with and without an external metabolic activation system (e.g., a rat liver S9 fraction) to mimic mammalian metabolism and detect pro-mutagens that become genotoxic only after being metabolized.[11]

Repeated Dose Toxicity Studies

To assess the potential for adverse health effects from long-term, low-level exposure, a subchronic toxicity study, typically a 90-day study in rodents, is the standard.

The 90-day study (OECD Guideline 408) is designed to provide comprehensive information on the potential health hazards from repeated exposure over a significant portion of a rodent's lifespan.[16] The substance is administered daily to several groups of animals at different dose levels. Key outcomes include detailed clinical observations, body weight changes, food and water consumption, hematology, clinical biochemistry, and a thorough histopathological examination of organs and tissues at the end of the study.[17] A primary objective is to determine the No-Observed-Adverse-Effect Level (NOAEL), which is the highest dose at which no statistically or biologically significant adverse effects are found.[18] This NOAEL is a critical value used for establishing safe human exposure levels.

The safety of this compound is supported by toxicity data on its metabolites and related substances.

-

Butyric Acid: As an endogenous substance, it is not associated with toxicity under normal metabolic conditions.

-

4-Methyl-5-thiazoleethanol: Has been evaluated by JECFA and found to have no safety concern at current intake levels.[19]

-

Ethyl Butyrate (a related simple ester): JECFA established an Acceptable Daily Intake (ADI) of 0-15 mg/kg of body weight, indicating a low order of toxicity.

Based on the rapid metabolism to non-toxic components and the low toxicity profile of structurally related compounds, a high NOAEL would be anticipated for the parent compound, well above any realistic human dietary exposure.

Safety Assessment and Exposure

The final step in the safety evaluation is to compare the toxicological data with estimated human exposure to ensure an adequate margin of safety. For flavoring substances, which are used at very low levels, the Threshold of Toxicological Concern (TTC) approach is often employed.

The Threshold of Toxicological Concern (TTC) Approach

The TTC is a risk assessment principle that establishes a human exposure threshold value for chemicals below which there is a very low probability of an appreciable risk to human health. Chemicals are categorized into structural classes (Cramer classes I, II, and III) based on their predicted toxicity.

Given its structure, this compound would be placed in a Cramer class for which the corresponding TTC provides a conservative safety threshold. The estimated dietary exposure from its use as a flavoring agent is typically orders of magnitude below this threshold.

Regulatory Conclusion

The Joint FAO/WHO Expert Committee on Food Additives (JECFA) evaluated 2-(4-methylthiazol-5-yl)ethyl butanoate (JECFA No. 1753) at its 68th meeting.[1] Based on its low estimated intake, its predicted rapid hydrolysis to known low-toxicity metabolites, and the broader data available for related substances, JECFA concluded that this flavoring agent poses no safety concern at current levels of intake when used as a flavouring agent .[1]

Experimental Protocols

To provide a practical context for the data evaluation, this section outlines the standard methodologies for the key toxicological studies mentioned.

Protocol: Bacterial Reverse Mutation Assay (Ames Test) - OECD 471

-

Strain Preparation: Prepare cultures of appropriate bacterial tester strains (e.g., S. typhimurium TA98, TA100, TA1535, TA1537 and E. coli WP2 uvrA).

-

Metabolic Activation: Prepare the S9 mix from the livers of rats induced with a substance like Aroclor 1254 or a combination of phenobarbital and β-naphthoflavone.

-

Exposure (Plate Incorporation Method):

-

To 2 mL of molten top agar, add 0.1 mL of the bacterial culture, 0.1 mL of the test substance solution (at various concentrations), and 0.5 mL of S9 mix (for activated assays) or buffer (for non-activated assays).

-

Vortex briefly and pour the mixture onto the surface of a minimal glucose agar plate.

-

-

Incubation: Incubate the plates at 37°C for 48-72 hours.

-

Scoring: Count the number of revertant colonies on each plate. A substance is considered mutagenic if it produces a dose-dependent increase in revertant colonies, typically a doubling or more over the negative control value.[9]

-

Controls: Include a vehicle control (solvent used to dissolve the test substance) and known positive controls (e.g., sodium azide for TA1535, 2-aminoanthracene for TA100 with S9 activation) to ensure the validity of the assay.

Protocol: 90-Day Repeated Dose Oral Toxicity Study - OECD 408

-

Animal Selection: Use a standard rodent species, typically the rat (e.g., Sprague-Dawley or Wistar).[20] Use young, healthy animals, acclimated to laboratory conditions.

-

Group Allocation: Assign animals to at least three dose groups and one control group (receiving the vehicle only). Each group should consist of at least 10 males and 10 females.[18]

-

Dose Administration: Administer the test substance orally (via gavage, in diet, or in drinking water) daily for 90 consecutive days.[16] Dose levels are selected based on preliminary shorter-term studies, with the highest dose expected to produce some minimal toxicity but not mortality.

-

Observations:

-

Daily: Check for clinical signs of toxicity and mortality.

-

Weekly: Record individual body weights and food consumption.

-

At Termination: Conduct detailed hematology and clinical biochemistry analyses. Perform a full gross necropsy on all animals.

-

-

Histopathology: Preserve organs and tissues from all control and high-dose animals. Examine them microscopically. Also, examine any gross lesions and target organs from the lower-dose groups.

-

Data Analysis: Analyze data for statistically significant differences between treated and control groups. The highest dose level showing no treatment-related adverse effects is identified as the NOAEL.[20]

Conclusion

The toxicological and safety profile of this compound is well-established through a combination of predictive metabolism, read-across from structurally related compounds, and comprehensive evaluations by international expert committees like JECFA. The weight of evidence strongly supports its safety for use as a flavoring substance at the very low levels found in the human diet. Its rapid hydrolysis into endogenous and/or low-toxicity metabolites precludes significant systemic exposure to the parent compound and is the key to its favorable safety profile. The established international consensus is that this substance presents no safety concern under its conditions of intended use.

References

- 1. 2-(4-Methyl-5-thiazolyl)ethyl butanoate | C10H15NO2S | CID 3023838 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. sulfuryl butyrate, 94159-31-6 [thegoodscentscompany.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. GSRS [gsrs.ncats.nih.gov]

- 5. This compound | CAS#:94159-31-6 | Chemsrc [chemsrc.com]

- 6. jinanhealthtech.com [jinanhealthtech.com]

- 7. Sulfurol (FEMA 3204) – Milky/Caramel/Sulfurous [myskinrecipes.com]

- 8. researchgate.net [researchgate.net]

- 9. The bacterial reverse mutation test | RE-Place [re-place.be]

- 10. oecd.org [oecd.org]

- 11. biosafe.fi [biosafe.fi]

- 12. catalog.labcorp.com [catalog.labcorp.com]

- 13. Scientific Opinion on Flavouring Group Evaluation 72, Revision 2 (FGE.72Rev2): consideration of aliphatic, branched‐chain saturated and unsaturated alcohols, aldehydes, acids and related esters evaluated by JECFA (61st, 68th and 69th meetings) and structurally related to flavouring substances in FGE.05Rev3 - PMC [pmc.ncbi.nlm.nih.gov]

- 14. efsa.onlinelibrary.wiley.com [efsa.onlinelibrary.wiley.com]

- 15. efsa.onlinelibrary.wiley.com [efsa.onlinelibrary.wiley.com]

- 16. oecd.org [oecd.org]

- 17. Oral Toxicity OECD 408 - Altogen Labs [altogenlabs.com]

- 18. Repeated dose 90-days oral toxicity study in rodents (OECD 408: 2018). - IVAMI [ivami.com]

- 19. femaflavor.org [femaflavor.org]

- 20. ask-force.org [ask-force.org]

An In-depth Technical Guide to the Solubility and Stability of 2-(4-Methylthiazol-5-yl)ethyl Butyrate

Foreword: Understanding the Critical Role of Physicochemical Profiling

In the landscape of drug development and chemical formulation, a thorough understanding of a compound's physicochemical properties is paramount. It is the bedrock upon which successful formulations are built and the key to ensuring product quality, efficacy, and safety. This guide provides a comprehensive technical overview of the methodologies and scientific rationale for assessing the solubility and stability of 2-(4-methylthiazol-5-yl)ethyl butyrate. This compound, with its characteristic nutty and roasted aroma, finds applications in the flavor and fragrance industry.[1] A detailed analysis of its behavior in various environments is crucial for optimizing its performance and ensuring its integrity over time.

This document is intended for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of protocols to delve into the causality behind experimental design, fostering a deeper understanding of how and why these studies are conducted. The methodologies described herein are designed to be self-validating, ensuring the generation of robust and reliable data in line with international regulatory expectations.

Physicochemical Properties of this compound

A foundational understanding of the intrinsic properties of this compound is essential before embarking on solubility and stability studies.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₅NO₂S | [2] |

| Molecular Weight | 213.3 g/mol | [2] |

| Appearance | Colorless to yellow liquid | [3] |

| Boiling Point | 136 °C at 4 mmHg | [3] |

| Density | Approximately 1.118 g/cm³ | [4] |

| Solubility Profile | Insoluble in water; Soluble in non-polar solvents and ethanol.[4][5] |

Aqueous Solubility Assessment

The aqueous solubility of a compound is a critical determinant of its bioavailability and formulation feasibility. For a compound like this compound, which is reported to be insoluble in water, a quantitative assessment across a physiologically relevant pH range is necessary.

Scientific Rationale for pH-Dependent Solubility Profiling

Most drug candidates and functional molecules possess ionizable groups, making their solubility highly dependent on the pH of the surrounding medium.[6][7] The thiazole moiety in this compound contains a nitrogen atom that can be protonated, influencing its ionization state and, consequently, its solubility. Determining the pH-solubility profile is crucial for predicting its behavior in different physiological environments and for developing suitable formulations.[8]

Experimental Protocol: Equilibrium pH-Solubility Profile

This protocol is designed to determine the thermodynamic, or equilibrium, solubility of the compound, which represents the true saturation point under a given set of conditions.

Materials and Equipment:

-

This compound

-

Buffer solutions (pH 1.2, 4.5, 6.8, and 7.4)

-

Co-solvent (e.g., propylene glycol or ethanol, if necessary)

-

Orbital shaker with temperature control

-

Centrifuge

-

0.22 µm syringe filters (chemically compatible)

-

High-Performance Liquid Chromatography (HPLC) system with UV detector

-

Analytical balance

-

pH meter

-

Glass vials with screw caps

Step-by-Step Methodology:

-

Preparation of Buffer Solutions: Prepare a series of aqueous buffer solutions covering the physiological pH range (e.g., pH 1.2, 4.5, 6.8, and 7.4) as per standard pharmacopeial procedures.

-

Sample Preparation: Add an excess amount of this compound to vials containing a fixed volume of each buffer solution. The excess solid is crucial to ensure that equilibrium is reached with the undissolved compound.

-

Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is achieved.

-

Phase Separation: After equilibration, centrifuge the vials at high speed to pellet the undissolved compound.

-

Sample Filtration: Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining particulate matter.

-

Quantification: Analyze the filtered supernatant using a validated HPLC-UV method to determine the concentration of the dissolved compound.

-

Data Analysis: The concentration determined by HPLC represents the equilibrium solubility of the compound at that specific pH. Plot the solubility (in mg/mL or µg/mL) as a function of pH to generate the pH-solubility profile.

Visualization: Solubility Determination Workflow

Caption: Workflow for determining the equilibrium pH-solubility profile.

Stability Profiling and Forced Degradation Studies

Forced degradation, or stress testing, is a critical component of drug development and formulation science.[9] It involves subjecting the compound to conditions more severe than accelerated stability testing to identify potential degradation products and pathways.[2] This information is invaluable for developing stability-indicating analytical methods, understanding the intrinsic stability of the molecule, and informing formulation and packaging decisions.[10]

Scientific Rationale for Stress Conditions

The choice of stress conditions is guided by the chemical structure of this compound and the recommendations of the International Council for Harmonisation (ICH) guidelines Q1A(R2) and Q1B.[11]

-

Hydrolysis: The ester linkage in the molecule is susceptible to hydrolysis under both acidic and basic conditions, which would cleave the molecule into its constituent alcohol and carboxylic acid.

-

Oxidation: The thiazole ring, particularly the sulfur atom, can be susceptible to oxidation, potentially leading to the formation of sulfoxides or other oxidative degradation products.

-

Photolysis: Many heterocyclic compounds are sensitive to light. Photostability testing is essential to determine if the compound degrades upon exposure to UV and visible light, which has implications for packaging and storage.

-

Thermal Stress: Exposure to elevated temperatures can provide insights into the thermal stability of the compound and identify potential degradation products that may form during manufacturing or storage in hot climates.

Experimental Protocol: Forced Degradation Studies

The goal of these studies is to achieve a target degradation of 5-20% to ensure that the degradation products are formed at a sufficient level for detection and characterization without completely degrading the parent compound.

Materials and Equipment:

-

This compound

-

Hydrochloric acid (HCl) solution (e.g., 0.1 M)

-

Sodium hydroxide (NaOH) solution (e.g., 0.1 M)

-

Hydrogen peroxide (H₂O₂) solution (e.g., 3%)

-

High-purity water

-

Acetonitrile (ACN) or other suitable organic solvent

-

Stability chambers (temperature and humidity controlled)

-

Photostability chamber with a light source conforming to ICH Q1B guidelines (a combination of cool white fluorescent and near-UV lamps).

-

HPLC system with a photodiode array (PDA) or mass spectrometry (MS) detector

-

pH meter, heating blocks, and volumetric flasks

Step-by-Step Methodology:

-

Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).

-

Acid Hydrolysis:

-

Mix an aliquot of the stock solution with 0.1 M HCl.

-

Heat the solution (e.g., at 60 °C) and withdraw samples at various time points (e.g., 2, 4, 8, 24 hours).

-

Neutralize the samples with an equivalent amount of 0.1 M NaOH before HPLC analysis.

-

-

Base Hydrolysis:

-

Mix an aliquot of the stock solution with 0.1 M NaOH.

-

Keep the solution at room temperature or gently heat if necessary, withdrawing samples at various time points.

-

Neutralize the samples with an equivalent amount of 0.1 M HCl before analysis.

-

-

Oxidative Degradation:

-

Mix an aliquot of the stock solution with 3% H₂O₂.

-

Keep the solution at room temperature and protected from light, withdrawing samples at various time points.

-

-

Thermal Degradation:

-

For solid-state thermal stress, place the powdered compound in a stability chamber at an elevated temperature (e.g., 80 °C).

-

For solution-state thermal stress, heat the stock solution at a similar temperature.

-

Analyze samples at appropriate time intervals.

-

-

Photolytic Degradation:

-

Expose the solid compound and a solution of the compound to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[1]

-

A control sample should be stored in the dark under the same temperature conditions.

-

Analyze both the light-exposed and dark control samples.

-

-

HPLC Analysis: Analyze all stressed and control samples using a stability-indicating HPLC method. A PDA detector is highly recommended to assess peak purity and to obtain UV spectra of the parent compound and any degradation products.

Predicted Degradation Pathways

Based on the chemical structure, the following primary degradation pathways are anticipated:

-

Hydrolysis: The ester bond is the most likely site of hydrolytic cleavage, yielding butyric acid and 2-(4-methylthiazol-5-yl)ethanol.

-